N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide
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Description
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide is a useful research compound. Its molecular formula is C26H21BrN6O2S2 and its molecular weight is 593.52. The purity is usually 95%.
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Scientific Research Applications
Angiotensin II Antagonism
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide, related to 4H-1,2,4-triazoles, has been studied for its angiotensin II antagonism. A variety of synthetic routes were used to evaluate these compounds as angiotensin II antagonists, demonstrating significant potency in blocking the angiotensin II pressor response in rats (Ashton et al., 1993).
Antimicrobial Activities
Studies have also focused on the antimicrobial properties of 4H-1,2,4-triazol derivatives. For instance, novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol derivatives showed antimicrobial activity against various bacteria and fungi strains (Kaneria et al., 2016).
Anti-inflammatory and Antitumor Activities
The derivatives of 1,2,4-triazole, similar in structure to the compound , have shown a wide range of biological activities, including anti-inflammatory and antitumor properties. They are also used in agriculture, veterinary medicine, and pharmacy (Safonov & Nevmyvaka, 2020).
Anticancer Properties
Benzothiazole derivatives, closely related to this compound, have been explored for their anticancer activities. Various substitutions on the BT scaffold modulate the antitumor property, indicating the potential of these compounds in cancer treatment (Osmaniye et al., 2018).
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-bromophenyl)-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BrN6O2S2/c1-16-5-4-6-17(13-16)24(35)28-14-22-31-32-26(33(22)19-11-9-18(27)10-12-19)36-15-23(34)30-25-29-20-7-2-3-8-21(20)37-25/h2-13H,14-15H2,1H3,(H,28,35)(H,29,30,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXWWBKOHTTZFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)NC4=NC5=CC=CC=C5S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BrN6O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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